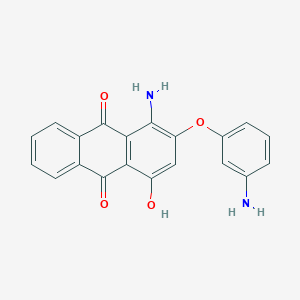
Z-D-Gla(OtBu)2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Gla(OtBu)2-OH typically involves the protection of glutamic acid derivatives. The process includes the use of tert-butyl (OtBu) groups to protect the carboxyl groups and a benzyloxycarbonyl (Z) group to protect the amino group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Z-D-Gla(OtBu)2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to remove protective groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of deprotected amino acids .
Wissenschaftliche Forschungsanwendungen
Z-D-Gla(OtBu)2-OH is widely used in scientific research, particularly in the following fields:
Chemistry: As a building block for the synthesis of γ-carboxyglutamic acid derivatives.
Biology: In the study of post-translational modifications and protein interactions.
Medicine: For research into blood coagulation factors and related disorders.
Industry: In the development of novel biomolecules and pharmaceuticals
Wirkmechanismus
The mechanism of action of Z-D-Gla(OtBu)2-OH involves its role as a precursor in the synthesis of γ-carboxyglutamic acid. This modification is crucial for the binding of calcium ions, which is essential for the biological activity of certain proteins, such as blood coagulation factors. The molecular targets include specific glutamic acid residues that undergo carboxylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gla(OtBu)2-OH: Another protected form of γ-carboxyglutamic acid used in peptide synthesis.
Boc-Gla(OtBu)2-OH: A similar compound with different protective groups used for similar applications.
Uniqueness
Z-D-Gla(OtBu)2-OH is unique due to its specific protective groups, which provide stability and facilitate its use in various synthetic applications. Its role in the synthesis of γ-carboxyglutamic acid makes it particularly valuable in research related to blood coagulation and protein interactions .
Eigenschaften
Molekularformel |
C21H30N2O8 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H30N2O8/c1-20(2,3)30-18(27)23(19(28)31-21(4,5)6)12-15(16(24)25)22-17(26)29-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |
InChI-Schlüssel |
VSZYURDBEBEHJC-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


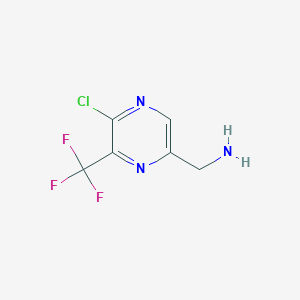
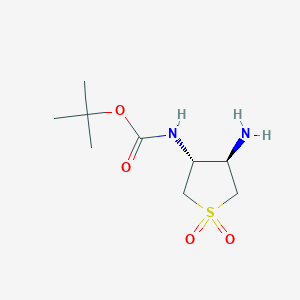
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
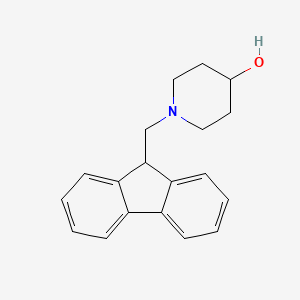
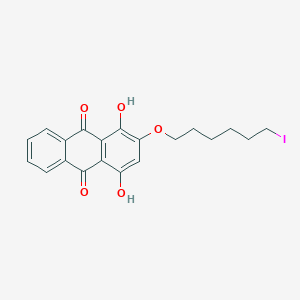
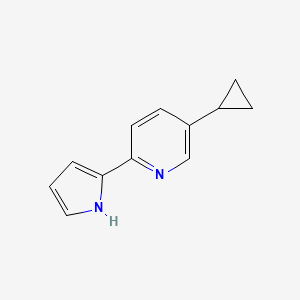
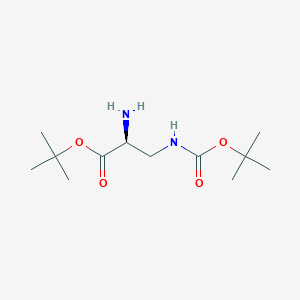
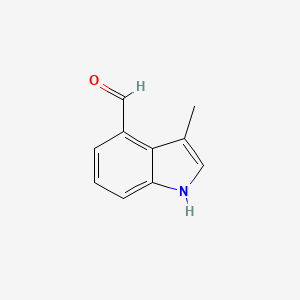
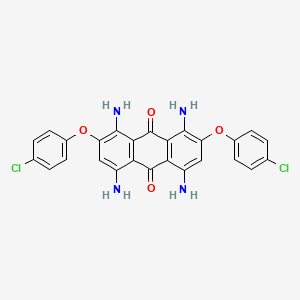

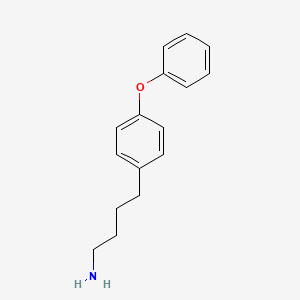
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
